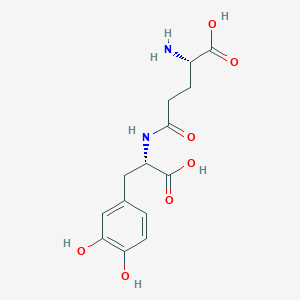
gamma-Glutamyldopa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
γ-L-グルタミル-L-ドパは、一般的にグルドパとして知られており、腎臓に特異的なドーパミン前駆体として機能する化合物です。分子式がC14H18N2O7の低分子薬です。 グルドパは主に、腎機能への影響と潜在的な治療用途を研究するために、科学研究で使用されています .
準備方法
合成経路と反応条件
グルドパは、2つの腎臓酵素、γ-グルタミル転移酵素と芳香族L-アミノ酸脱炭酸酵素の連続的な作用によって合成されます。 合成経路には、これらの酵素を介したL-ドパからドーパミンへの変換が含まれます .
工業生産方法
グルドパの工業生産には、生体内で腎臓による化合物の選択的代謝を確実にするために、特定の反応条件を使用することが含まれます。 このプロセスには、γ-グルタミル転移酵素と芳香族L-アミノ酸脱炭酸酵素の存在が必要であり、目的の変換を達成します .
化学反応の分析
Key Steps:
-
Substrate Binding : GGT binds glutathione, cleaving its γ-glutamyl bond to form a covalent γ-glutamyl-enzyme intermediate .
-
Transpeptidation : The γ-glutamyl moiety is transferred to L-dopa, forming γ-glutamyldopa .
-
Product Release : The reaction is favored by high concentrations of L-dopa (≥10 mM) .
Enzymatic Hydrolysis and Stability
γ-Glutamyldopa resists non-enzymatic degradation but undergoes selective hydrolysis in the kidney:
-
Hydrolysis by GGT :
γ-Glutamyldopa+H2OGGTGlutamate+Dopa -
Oxidative Stability :
Pharmacological Activation
In vivo, γ-glutamyldopa is selectively cleaved in renal proximal tubules:
-
GGT-Mediated Cleavage : Releases L-dopa at the brush-border membrane .
-
Decarboxylation : L-dopa is converted to dopamine by aromatic L-amino acid decarboxylase (AADC) .
Experimental Data:
| Parameter | Value | Source |
|---|---|---|
| Renal dopamine increase | 1,000-fold (mice, 20 min post-dose) | |
| Plasma dopamine | No significant change |
Comparative Reactivity with Analogues
γ-Glutamyldopa exhibits distinct reactivity compared to related compounds:
| Property | γ-Glutamyldopa | γ-Glutamyl Dopamine |
|---|---|---|
| Hydrolysis Rate | Slow (GGT-dependent) | Rapid (spontaneous) |
| Enzymatic Requirements | GGT + AADC | GGT only |
| Oxidative Stability | High | Moderate |
Catalytic Mechanism of GGT
The enzyme’s nucleophilic Thr residue (Thr-391 in E. coli GGT) attacks the γ-glutamyl carbonyl carbon, forming a tetrahedral intermediate . The lid-loop (Tyr-444/Asn-411 in EcGGT) shields the active site, favoring transpeptidation over hydrolysis .
科学的研究の応用
Renal Vasodilation
One of the primary applications of gamma-Glutamyldopa is its role as a renal vasodilator. Research indicates that it selectively increases renal blood flow without causing significant systemic hemodynamic changes. This specificity is attributed to the high concentration of gamma-glutamyl transpeptidase in the kidneys, which hydrolyzes the glutamyl bond, releasing dopamine directly where it is needed.
Key Findings:
- In studies involving rat kidneys, administration of this compound resulted in significant dopamine release into both urine and perfusate, demonstrating its efficacy in enhancing renal function .
- The compound's metabolism involves sequential enzymatic action, highlighting its potential for targeted therapeutic use in renal pathologies .
Neurotransmitter Regulation
This compound serves as a precursor for dopamine synthesis, implicating its role in neurological applications. By providing localized dopamine production, it may help mitigate side effects commonly associated with systemic dopamine administration.
Case Study:
A study evaluated the pharmacokinetics of this compound in normal rats, revealing that it could effectively convert to L-DOPA and subsequently to dopamine within the renal system . This conversion supports its potential use in treating conditions like Parkinson's disease while minimizing peripheral side effects.
Potential Cancer Therapy
Emerging research suggests that this compound may have applications beyond nephrology. Its structural properties allow for exploration in antibody-directed enzyme prodrug therapy (ADEPT), a promising approach in cancer treatment. By utilizing the compound's enzymatic conversion capabilities, researchers are investigating its potential to selectively target cancer cells while sparing healthy tissue.
Research Insights:
- The design of prodrugs like this compound could enhance the efficacy of chemotherapeutic agents by ensuring localized drug activation at tumor sites .
Table 1: Renal Effects of this compound
| Parameter | Value (nmol/min/g kidney wt) | Notes |
|---|---|---|
| Dopamine Release (Urine) | 0.53 ± 0.21 | Initial release into urine |
| Dopamine Release (Perfusate) | 1.38 ± 0.28 | Initial release into perfusate |
| Total DA Release | 73.7 ± 15.8 | Total after 30 minutes |
Table 2: Pharmacokinetics of this compound
| Dose Level (mg/kg) | Peak Plasma Concentration (ng/mL) | Time to Peak (min) |
|---|---|---|
| 2 | X | Y |
| 5 | X | Y |
| 10 | X | Y |
(Note: Specific values for peak plasma concentration and time to peak need to be filled based on experimental data from relevant studies.)
作用機序
グルドパは、γ-グルタミル転移酵素と芳香族L-アミノ酸脱炭酸酵素の作用によって腎臓で選択的に代謝されることによってその効果を発揮します。この代謝は、ドーパミンの放出につながり、ドーパミンは腎臓ドーパミン受容体と相互作用して、ナトリウム利尿と利尿を誘発します。 このプロセスに関与する分子標的には、腎臓ドーパミン受容体と、グルドパからドーパミンへの変換を担当する酵素が含まれます .
類似の化合物との比較
類似の化合物
L-ドパ: ドーパミンへの前駆体で、パーキンソン病の治療に一般的に使用されます。
カルビドパ: 芳香族L-アミノ酸脱炭酸酵素の阻害剤で、L-ドパの効果を高めるために、L-ドパと組み合わせて使用されます。
グルドパの独自性
グルドパは、腎臓による選択的代謝が独特で、腎臓組織へのドーパミンを標的とした送達を可能にします。 この選択的な作用により、グルドパは腎機能の研究と、腎臓病の治療薬の開発における貴重なツールとなります .
類似化合物との比較
Similar Compounds
L-dopa: A precursor to dopamine, commonly used in the treatment of Parkinson’s disease.
Carbidopa: An inhibitor of aromatic L-amino acid decarboxylase, used in combination with L-dopa to enhance its effects.
Levodopa: Another precursor to dopamine, used in the treatment of Parkinson’s disease
Uniqueness of Gludopa
Gludopa is unique in its selective metabolism by the kidney, which allows for targeted delivery of dopamine to renal tissues. This selective action makes gludopa a valuable tool in studying renal function and developing therapeutic agents for renal diseases .
特性
CAS番号 |
52370-58-8 |
|---|---|
分子式 |
C14H18N2O7 |
分子量 |
326.30 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18N2O7/c15-8(13(20)21)2-4-12(19)16-9(14(22)23)5-7-1-3-10(17)11(18)6-7/h1,3,6,8-9,17-18H,2,4-5,15H2,(H,16,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1 |
InChIキー |
KEKSCSDLHBLBDJ-IUCAKERBSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O)O |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O)O |
配列 |
XX |
同義語 |
gamma-glutamyl DOPA gamma-glutamyl L-dopa gamma-glutamyl-3,4-dihydroxyphenylalanine gludopa |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















